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Compound of Interest

Compound Name: Chlamydocin

Cat. No.: B15581515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chlamydocin, a naturally occurring cyclic tetrapeptide, has emerged as a potent inhibitor of

histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of

gene expression. By inhibiting HDACs, chlamydocin induces hyperacetylation of histones,

leading to chromatin relaxation and altered gene expression. This guide provides a

comparative analysis of chlamydocin's effects on histone acetylation against other well-

established HDAC inhibitors, supported by experimental data and detailed protocols.

Comparative Efficacy of HDAC Inhibitors
The inhibitory potency of chlamydocin and other HDAC inhibitors is typically quantified by their

half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The

following table summarizes the IC50 values of chlamydocin and selected comparator HDAC

inhibitors against various HDAC isoforms and their anti-proliferative effects on cancer cell lines.
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Compound Type Target HDACs
HDAC
Inhibition IC50
(nM)

Anti-
proliferative
IC50

Chlamydocin

Cyclic

Tetrapeptide

(Irreversible)

Pan-HDAC
~1.3 (total

HDAC)
Varies by cell line

Trichostatin A

(TSA)

Hydroxamic Acid

(Reversible)
Class I/II

HDAC1: ~6,

HDAC4: ~38,

HDAC6: ~8.6

26.4 - 308.1 nM

(Breast Cancer

Lines)[1]

Vorinostat

(SAHA)

Hydroxamic Acid

(Reversible)
Pan-HDAC

HDAC1: 10,

HDAC3: 20

0.75 - 8 µM

(Various Cancer

Lines)[2][3]

Panobinostat

(LBH589)

Hydroxamic Acid

(Reversible)
Pan-HDAC

2.1 - 531 (Class

I, II, IV)

1.8 - 7.1 nM

(Various Cancer

Lines)

Signaling Pathway of HDAC Inhibition
HDAC inhibitors like chlamydocin exert their effects by blocking the removal of acetyl groups

from lysine residues on histone tails. This leads to an accumulation of acetylated histones,

neutralizing their positive charge and resulting in a more open chromatin structure. This

accessible chromatin allows for the transcription of genes that can induce cell cycle arrest,

differentiation, and apoptosis.
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Caption: Mechanism of Chlamydocin-induced histone acetylation and downstream cellular

effects.

Experimental Workflow for Validation
Validating the effect of chlamydocin on histone acetylation and subsequent cellular responses

involves a series of well-defined experimental procedures. The following diagram outlines a

typical workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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